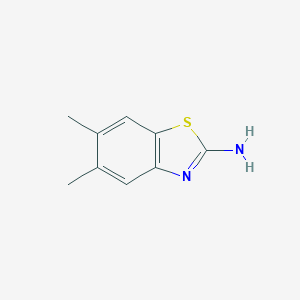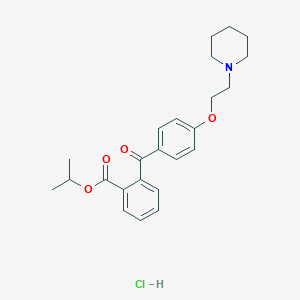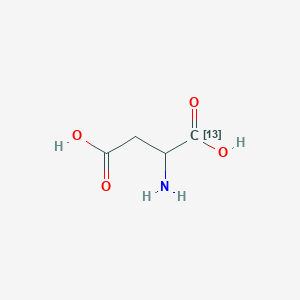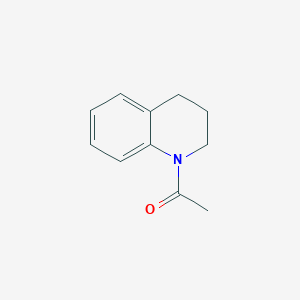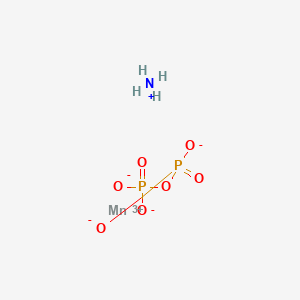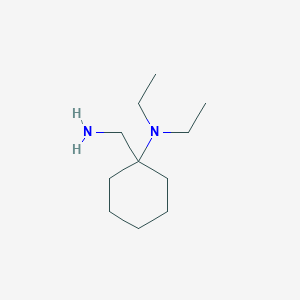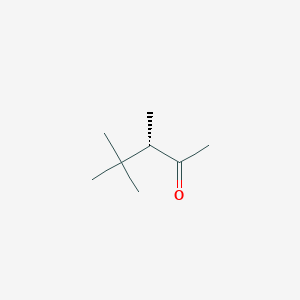![molecular formula C14H17N B160340 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine CAS No. 130407-16-8](/img/structure/B160340.png)
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine, also known as MPTP, is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models.
Mécanisme D'action
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine is converted to 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons in the substantia nigra.
Effets Biochimiques Et Physiologiques
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models. This includes tremors, rigidity, and bradykinesia. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine also causes mitochondrial dysfunction and oxidative stress, which can lead to neuroinflammation and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been widely used as a research tool to study Parkinson's disease. Its advantages include its ability to selectively damage dopaminergic neurons in the substantia nigra, its reproducibility in animal models, and its ability to mimic the symptoms of Parkinson's disease. However, its limitations include its toxicity, which can be harmful to researchers if proper safety precautions are not taken, and its selectivity, which may not accurately reflect the complex mechanisms of Parkinson's disease in humans.
Orientations Futures
There are several future directions for 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine research. One area of focus is the development of new therapeutic agents for Parkinson's disease based on the mechanisms of 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine-induced neurotoxicity. Another area of focus is the development of new animal models that more accurately reflect the complex mechanisms of Parkinson's disease in humans. Additionally, there is ongoing research into the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the development of Parkinson's disease, which may lead to new therapeutic targets for the disease.
Méthodes De Synthèse
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine can be synthesized through a multi-step process involving the reaction of 1-methyl-4-piperidone with paraformaldehyde, followed by reduction with sodium borohydride and then reaction with benzaldehyde. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been widely used as a research tool to study Parkinson's disease. It selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been used to study the mechanisms of Parkinson's disease, including the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has also been used to test potential therapeutic agents for Parkinson's disease.
Propriétés
Numéro CAS |
130407-16-8 |
|---|---|
Nom du produit |
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine |
Formule moléculaire |
C14H17N |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
1-methyl-4-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H17N/c1-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3/b8-7+ |
Clé InChI |
WBLDYTNCGQNPAO-BQYQJAHWSA-N |
SMILES isomérique |
CN1CCC(=CC1)/C=C/C2=CC=CC=C2 |
SMILES |
CN1CCC(=CC1)C=CC2=CC=CC=C2 |
SMILES canonique |
CN1CCC(=CC1)C=CC2=CC=CC=C2 |
Synonymes |
1-methyl-1,2,3,6-tetrahydrostilbazole 1-MTHS 1-MTHSZ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)
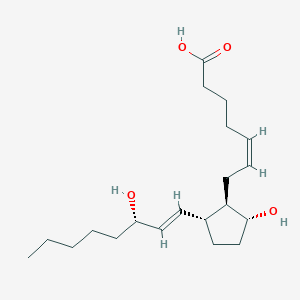


![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)
